molecular formula C12H17NO4 B12944846 (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid

(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid

Cat. No.: B12944846
M. Wt: 239.27 g/mol
InChI Key: HROZOUQZOGDKDE-VIFPVBQESA-N
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Description

(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid is an organic compound characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid typically involves the protection of functional groups to ensure selective reactions. One common method involves the use of the 2,4-dimethoxybenzyl group as a protective group for the amino group. This protection increases the solubility and stability of the precursor, which is crucial for subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These processes include the protection of functional groups, selective reactions to introduce the desired substituents, and subsequent deprotection to yield the final product. The use of microwave heating and specific reagents such as trimethyloxonium tetrafluoroborate can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the amino group can yield primary amines .

Scientific Research Applications

(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Similar in structure but lacks the amino and propanoic acid groups.

    3-Amino-2-benzylpropanoic acid: Similar but lacks the methoxy substituents on the benzyl group.

Uniqueness

(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1

InChI Key

HROZOUQZOGDKDE-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](CN)C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)CC(CN)C(=O)O)OC

Origin of Product

United States

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